2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
Overview
Description
Pazopanib-d6 is intended for use as an internal standard for the quantification of pazopanib by GC- or LC-MS. Pazopanib is a multi-kinase inhibitor that inhibits the VEGF receptors VEGFR1, VEGFR2, and VEGFR3 (IC50s = 10, 30, and 47 nM, respectively, in a cell-free enzyme assay). It also inhibits PDGFRα, PDGFRβ, and c-Kit (IC50s = 71, 84, and 74 nM, respectively, in a cell-free enzyme assay) as well as additional receptor tyrosine kinases. Pazopanib inhibits upregulation of the surface adhesion proteins ICAM-1 and VCAM-1 induced by VEGF in multiple myeloma cells cocultured with human umbilical vein endothelial cells (HUVECs) and decreases multiple myeloma cell adhesion to HUVECs. It also inhibits proliferation of multiple myeloma cells cocultured with HUVECs. Pazopanib (30 and 100 mg/kg) reduces tumor growth, induces apoptosis, decreases angiogenesis, and increases survival in a multiple myeloma mouse xenograft model. Formulations containing pazopanib have been used in the treatment of cancer.
Mechanism of Action
Target of Action
Pazopanib-d6, also known as 2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptor-1, -2, and -3 (VEGFR1, VEGFR2, VEGFR3) , platelet-derived growth factor receptor-alpha and -beta (PDGFR-α, PDGFR-β) , and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .
Biochemical Pathways
The primary biochemical pathway affected by pazopanib-d6 is the angiogenesis pathway . By inhibiting the VEGFRs and PDGFRs, pazopanib-d6 disrupts the signaling cascades that promote the formation of new blood vessels . This leads to a decrease in the supply of oxygen and nutrients to the tumor, thereby inhibiting tumor growth .
Pharmacokinetics
The pharmacokinetics of pazopanib-d6 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to pazopanib-d6 is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .
Action Environment
The action, efficacy, and stability of pazopanib-d6 can be influenced by various environmental factors. For instance, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly alter the bioavailability of pazopanib-d6 . Furthermore, the tumor microenvironment, characterized by factors such as hypoxia and acidity, can also impact the effectiveness of pazopanib-d6 .
Properties
IUPAC Name |
2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHSIWYWATEQL-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C2C=CC(=CC2=N1)N(C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N)C([2H])([2H])[2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.